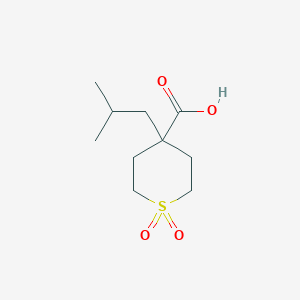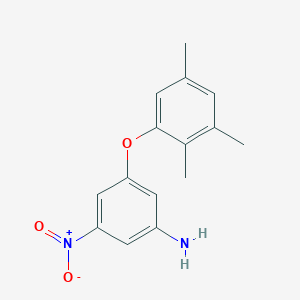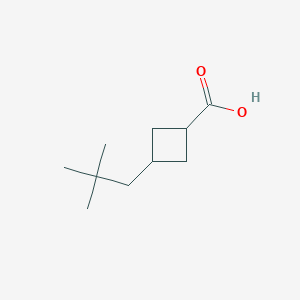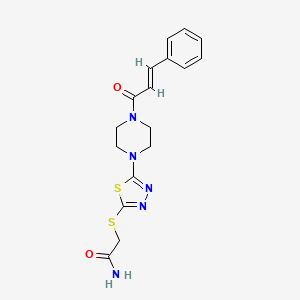
4-(2-Methylpropyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves complex organic reactions. For instance, the synthesis of “Mycophenolic acid salt”, a compound used as a potential immune-suppressing agent, involves converting the parent drug into a salt form to increase solubility . Another example is the determination of “3-[4-(2-Methylpropyl)phenyl] propanoic acid”, a potential impurity of Ibuprofen, by a gas chromatography method after the methylation reaction .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For instance, the structure of Ibuprofen, a related compound, has been determined and is available in various databases .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and are often studied using various analytical techniques. For example, the intermolecular interactions in the condensed phase of ibuprofen and related compounds have been studied using a combination of thermodynamics, infrared spectroscopy, and quantum chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the molecular weight of “2-(2-methylpropyl)pent-4-enoic acid” has been reported to be 156.22 .Applications De Recherche Scientifique
Environmental Impact and Biodegradation
The environmental fate and behavior of herbicides, including carboxylic acids, are crucial in assessing their impacts on ecosystems and human health. The widespread use of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), a carboxylic acid, in agriculture has led to its distribution across various environmental matrices. Studies highlight concerns regarding the potential lethal effects of such compounds on non-target organisms, underscoring the need for comprehensive evaluations of their environmental persistence and toxicological profiles. The role of microorganisms in the degradation of 2,4-D and its metabolites, such as 2,4-dichlorophenol (2,4-DCP), is emphasized as a key factor in mitigating environmental pollution and safeguarding public health. This biodegradation process presents a sustainable approach to managing the ecological risks associated with the use of carboxylic acid-based herbicides in agricultural settings (Islam et al., 2017); (Magnoli et al., 2020).
Biochemical Insights and Anticancer Potential
The application of Knoevenagel condensation in synthesizing bioactive compounds underscores the relevance of carboxylic acids in developing anticancer agents. This reaction facilitates the creation of α, β-unsaturated ketones/carboxylic acids, serving as a cornerstone in the design of molecules with significant biological activities. Research utilizing this chemistry has led to the development of compounds exhibiting potent anticancer properties, highlighting the importance of structural functionality and the potential for novel drug discovery in cancer treatment. This area of study exemplifies the intersection of organic chemistry and pharmacology, where the manipulation of carboxylic acid derivatives yields promising therapeutic candidates (Tokala, Bora, & Shankaraiah, 2022).
Environmental Biocatalysis and Toxicology
The understanding of biocatalyst inhibition by carboxylic acids offers insights into the challenges and opportunities in biotechnological applications, particularly in the context of microbial fermentation processes. Carboxylic acids, such as hexanoic, octanoic, decanoic, and lauric acids, have been shown to inhibit microbial growth at concentrations below desired yield and titer, affecting the production of biofuels and chemicals. This research highlights the importance of metabolic engineering strategies to enhance microbial tolerance and optimize fermentation processes, thereby advancing the sustainable production of biorenewable chemicals (Jarboe, Royce, & Liu, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-methylpropyl)-1,1-dioxothiane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4S/c1-8(2)7-10(9(11)12)3-5-15(13,14)6-4-10/h8H,3-7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVPLTDTIKUZNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCS(=O)(=O)CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2718274.png)
![3-methyl-1-phenyl-N-(p-tolylcarbamothioyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2718275.png)

![N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B2718279.png)
![2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol](/img/structure/B2718281.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2718287.png)
![2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2718289.png)
